molecular formula C14H12BrN3OS B12140807 3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B12140807
M. Wt: 350.24 g/mol
InChI Key: CEBNAPLGJQSUMI-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethylthio group, a furyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H12BrN3OS/c1-18-13(12-3-2-8-19-12)16-17-14(18)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3

InChI Key

CEBNAPLGJQSUMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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